14,15-Dehydrobudesonid

Übersicht

Beschreibung

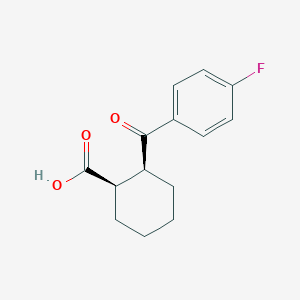

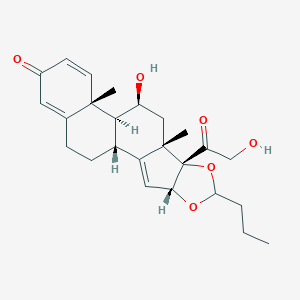

14,15-Dehydro Budesonide: is a synthetic glucocorticoid, which is a type of corticosteroid. It is structurally related to budesonide, a well-known anti-inflammatory medication used in the treatment of various respiratory and gastrointestinal conditions. The compound is characterized by the presence of a dehydrogenated double bond at the 14,15 position of the steroid nucleus, which distinguishes it from budesonide .

Wissenschaftliche Forschungsanwendungen

14,15-Dehydro Budesonide has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of glucocorticoids.

Biology: The compound is used in biological research to investigate the effects of glucocorticoids on cellular processes and gene expression.

Medicine: Research on 14,15-Dehydro Budesonide contributes to the development of new anti-inflammatory drugs and therapies for respiratory and gastrointestinal diseases.

Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods .

Wirkmechanismus

Target of Action

14,15-Dehydro Budesonide, also known as Budesonide 14-ene, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary targets of 14,15-Dehydro Budesonide are the glucocorticoid receptors in the cells of the lungs and intestines . These receptors play a crucial role in regulating inflammation in the body.

Mode of Action

14,15-Dehydro Budesonide interacts with its targets by binding to the glucocorticoid receptors. This binding results in the depression of the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction reduces inflammation, which is beneficial in the treatment of conditions like asthma, COPD, Crohn’s disease, and ulcerative colitis .

Pharmacokinetics

The pharmacokinetics of 14,15-Dehydro Budesonide involves its absorption, distribution, metabolism, and excretion (ADME). Budesonide has a wide therapeutic index, as dosing varies highly from patient to patient . It is metabolized in the liver via the CYP3A4 enzyme to two metabolites, both of which are less than 1% as active as the parent compound . The elimination half-life of budesonide is approximately 2 to 3.6 hours . These properties impact the bioavailability of the drug and its therapeutic effects.

Result of Action

The molecular and cellular effects of 14,15-Dehydro Budesonide’s action primarily involve the reduction of inflammation in the body. By depressing the activity of endogenous chemical mediators of inflammation, 14,15-Dehydro Budesonide helps to alleviate symptoms of inflammatory conditions like asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of 14,15-Dehydro Budesonide can be influenced by various environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be minimized. It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound

Biochemische Analyse

Biochemical Properties

It is known that the compound has a molecular weight of 428.52 and a molecular formula of C25H32O6

Cellular Effects

The cellular effects of 14,15-Dehydro Budesonide are not well-studied. Related compounds such as Budesonide have been shown to have significant effects on cellular processes. For instance, Budesonide has been found to reduce the mesenchymal invasive/migrating features of pancreatic ductal adenocarcinoma (PDAC) cells .

Molecular Mechanism

Budesonide, a related compound, is known to have a high affinity for the glucocorticoid receptor and a high topical anti-inflammatory potency .

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research .

Dosage Effects in Animal Models

Related compounds such as Budesonide have been used in veterinary medicine, with dosage based on body size .

Metabolic Pathways

Budesonide, a related compound, is known to undergo significant metabolism in the liver .

Transport and Distribution

It is known that the compound is used in proteomics research .

Subcellular Localization

The compound is used in proteomics research, suggesting that it may interact with various subcellular structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Dehydro Budesonide typically involves the dehydrogenation of budesonide. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require elevated temperatures and specific solvents to facilitate the dehydrogenation process .

Industrial Production Methods: In an industrial setting, the production of 14,15-Dehydro Budesonide may involve continuous flow processes to ensure consistent quality and yield. These methods optimize parameters such as flow rate, temperature, and residence time to achieve the desired product. The use of continuous flow reactors allows for better control over the reaction conditions and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 14,15-Dehydro Budesonide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert 14,15-Dehydro Budesonide back to budesonide or other related compounds.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce budesonide or other reduced forms .

Vergleich Mit ähnlichen Verbindungen

Budesonide: The parent compound, widely used as an anti-inflammatory medication.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions

Uniqueness: 14,15-Dehydro Budesonide is unique due to the presence of the dehydrogenated double bond at the 14,15 position. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, potentially offering different therapeutic benefits or side effect profiles compared to other glucocorticoids .

Eigenschaften

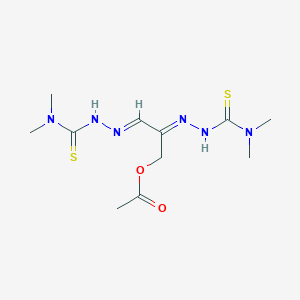

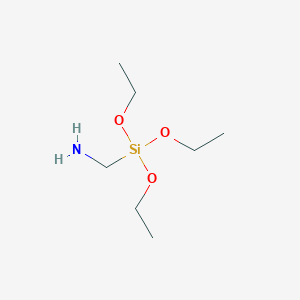

IUPAC Name |

(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZXYZGZQZYDLA-BQKXZEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514461 | |

| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131918-64-4 | |

| Record name | 14,15-Dehydrobudesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,15-DEHYDROBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGU7BPL6BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.